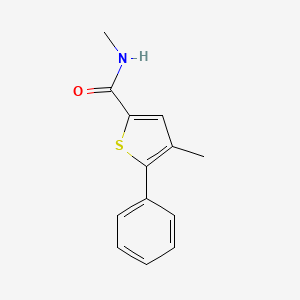

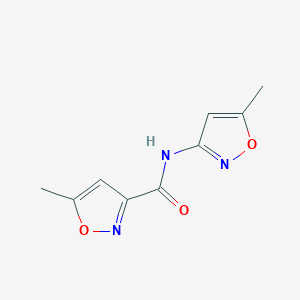

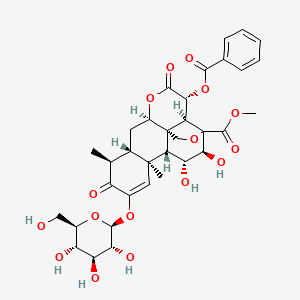

![molecular formula C20H21N3O2 B1195701 N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide](/img/structure/B1195701.png)

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide is a member of quinolines.

Wissenschaftliche Forschungsanwendungen

Synthesis Approaches

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide and its derivatives are synthesized through various chemical reactions. For instance, the synthesis involves the coupling of quinoline-amine with specific carbonyl chlorides in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous pyridine, and subsequent oxidation to obtain the final compound. The compound then undergoes electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, as well as nucleophilic substitution involving the quinoline ring and quaternization with methyl iodide in benzene (El’chaninov & Aleksandrov, 2017).

Chemical Characterization and Reactivity

The synthesized compounds are thoroughly characterized using various spectroscopic methods such as IR, 1H NMR, 13C NMR, MS, and elemental analysis. The compounds demonstrate distinct reactivity patterns and can be further modified to obtain various derivatives with potential biological activity. For instance, compounds derived from pyridinecarboxamide group showed a wide range of antibacterial activities, highlighting their chemical versatility and potential application in developing new antimicrobial agents (Nabila et al., 2017).

Biological Evaluation and Applications

Antimicrobial Activity

Compounds derived from N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide have shown promising antimicrobial properties. For example, a series of pyridoquinolone derivatives exhibited significant antibacterial activities against various bacterial strains and antifungal activities against fungal species, showcasing their potential as antimicrobial agents (Patel & Pathak, 2012).

Antitubercular Activity

Diversity-oriented synthesis approaches have led to the development of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, demonstrating promising antitubercular activity against Mycobacterium tuberculosis H37Rv. This highlights the compound's potential in addressing tuberculosis, a major global health concern (Kantevari et al., 2011).

Catalytic and Fluorescence Applications

Zn(II) complexes of derivatives of this compound have been synthesized and characterized, demonstrating not only intense fluorescence bands but also efficient catalytic activity in various transesterification reactions. This dual functionality makes these complexes valuable in both analytical chemistry and industrial processes (Rehman et al., 2019).

Hirshfeld Surface Analysis and Crystal Structure

The coumarin derivative of this compound has been subjected to Hirshfeld surface analysis and crystal structure determination, revealing intricate intramolecular and supramolecular interactions. These studies are crucial for understanding the solid-state properties of the compound and its potential applications in material science and molecular engineering (Gomes et al., 2016).

Eigenschaften

Produktname |

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide |

|---|---|

Molekularformel |

C20H21N3O2 |

Molekulargewicht |

335.4 g/mol |

IUPAC-Name |

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpyridine-4-carboxamide |

InChI |

InChI=1S/C20H21N3O2/c1-13(2)23(20(25)15-6-8-21-9-7-15)12-17-11-16-5-4-14(3)10-18(16)22-19(17)24/h4-11,13H,12H2,1-3H3,(H,22,24) |

InChI-Schlüssel |

QYJVCMLMINQANH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC=NC=C3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

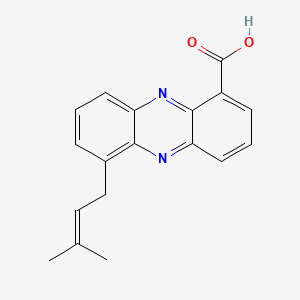

![5-Amino-3-(4-methoxyphenyl)-7-methyl-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid methyl ester](/img/structure/B1195633.png)

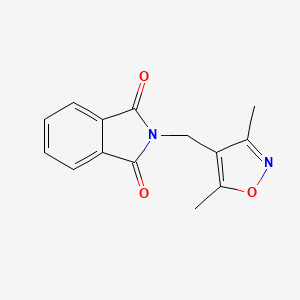

![5,6-dimethyl-2-[2-(1-pyrrolidinyl)ethylthio]-1H-benzimidazole](/img/structure/B1195637.png)

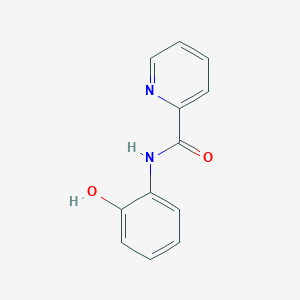

![4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine](/img/structure/B1195642.png)

![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1195644.png)